![molecular formula C21H13N5O4 B2477395 2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide CAS No. 899736-88-0](/img/structure/B2477395.png)
2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide
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Overview
Description
The compound “2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It belongs to a group of compounds that exhibit a wide spectrum of biological activities . The exact biological activity of this specific compound is not mentioned in the available literature.
Scientific Research Applications
Antimicrobial Activity
The compound is involved in the synthesis of novel fused pyrano pyrimidinones, showing significant antibacterial and antifungal activities. Specifically, some synthesized compounds demonstrated good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa, highlighting their potential as antimicrobial agents (Banothu et al., 2013).
Synthesis and Structural Analysis
Another research focus is on the structural analysis and synthesis of derivatives, such as the study on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and related polymorphs, which contributes to our understanding of their crystal structures and potential applications in materials science (Reis et al., 2013).
Antioxidant Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been evaluated for antioxidant activities, with some showing activity nearly equal to ascorbic acid. This suggests potential for development into antioxidant therapies or supplements (El‐Mekabaty, 2015).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).
Synthetic Methodologies
Research also includes the development of synthetic methodologies for creating these compounds, such as using pentafluorophenylammonium triflate as a catalyst for synthesizing chromeno[2,3-d]pyrimidine derivatives, highlighting advances in green chemistry and synthetic efficiency (Ghashang et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
2-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O4/c27-19(15-10-13-6-4-5-9-17(13)30-21(15)29)24-25-12-22-18-16(20(25)28)11-23-26(18)14-7-2-1-3-8-14/h1-12H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSYRCUZFGFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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